DNA Intercalation Affinity vs. β-Carboline
3-Amino-γ-carboline (5H-pyrido[4,3-b]indol-3-amine) exhibits significantly higher DNA binding affinity compared to its isomeric counterpart, 3-amino-β-carboline. Spectrophotometric analysis revealed a bathochromic shift of 25-65 nm for both compounds upon DNA binding, indicative of intercalation, but the binding constant (KD) of 3-amino-γ-carboline was found to be 7.34 × 10^5 M^-1, which is notably greater than the 5.13 × 10^5 M^-1 observed for 3-amino-β-carboline [1].
| Evidence Dimension | DNA binding constant (KD) |
|---|---|
| Target Compound Data | 7.34 × 10^5 M^-1 |
| Comparator Or Baseline | 3-Amino-β-carboline: 5.13 × 10^5 M^-1 |
| Quantified Difference | 1.43-fold higher affinity for the γ-isomer |
| Conditions | Spectrophotometric titration with calf thymus DNA oligomer |
Why This Matters
This quantitative difference directly impacts the compound's utility in DNA-targeting studies, making 5H-pyrido[4,3-b]indol-3-amine the preferred choice for assays requiring robust DNA intercalation.
- [1] Tamura S, et al. Synthesis of β-carboline derivatives and their interaction with duplex-DNA. Heterocycles. 1998;48(12):2477-2480. View Source
